molecular formula C12H13N3S B14913250 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine

Cat. No.: B14913250
M. Wt: 231.32 g/mol
InChI Key: BHJWFZHQWLVKRH-UHFFFAOYSA-N
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Description

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine is a pyrimidine derivative featuring a methyl group at position 4 and a p-tolylthio (4-methylphenylthio) substituent at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms in the six-membered ring, widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The p-tolylthio group introduces sulfur into the structure, which may influence electronic properties, lipophilicity, and biological interactions compared to oxygen- or nitrogen-containing analogs .

Properties

IUPAC Name

4-methyl-6-(4-methylphenyl)sulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJWFZHQWLVKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the following steps :

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of benzylidene acetones with ammonium thiocyanate to form the pyrimidine ring.

    Aromatization: The intermediate product undergoes aromatization to stabilize the ring structure.

    S-Methylation:

    Oxidation: The compound is then oxidized to introduce the sulfonyl group.

    Formation of Guanidines: Finally, the guanidine group is introduced using suitable amines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting cell proliferation. The compound can also bind to receptors, modulating signal transduction pathways that are crucial for cell survival and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Key Pyrimidine Derivatives
Compound Name Substituents (Position 4 and 6) Molecular Formula Key Structural Features
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine Methyl (C4), p-tolylthio (C6) C₁₂H₁₃N₃S Thioether linkage; sulfur enhances lipophilicity
4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine Methyl (C4), p-tolyl (C6) C₁₂H₁₃N₃ Lacks sulfur; increased aromaticity
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine Methyl (C4), pyridinyl (C6) C₁₀H₁₀N₄ Nitrogen-rich pyridine ring; polar interactions
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine Methyl (C4), CF₃ (C6) C₆H₆F₃N₃ Electronegative CF₃ group; metabolic stability
N-[5-(Diethylamino)pentan-2-yl]-4-methyl-6-(4-methylphenyl)pyrimidin-2-amine Methyl (C4), p-tolyl (C6), diethylamino side chain C₂₁H₃₂N₄ Branched amine side chain; basicity and solubility

Key Observations :

  • Sulfur vs. Oxygen/Nitrogen : The thioether group in the target compound may improve membrane permeability compared to ethers or amines .

Key Observations :

  • Efficiency : Microwave-assisted syntheses () often achieve higher yields (>80%) compared to traditional methods.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) are critical for cross-coupling reactions ().

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) Solubility Key Spectral Data (¹H NMR) Reference
This compound Not reported Likely organic-soluble δ ~2.35 ppm (p-tolyl CH₃), δ ~6.7–7.3 ppm (aromatic H) -
4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine Not reported Moderate δ 2.36 ppm (CH₃), δ 7.2–7.4 ppm (aromatic H)
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine 191–192 Low in water δ 8.5–9.1 ppm (pyridine H), δ 2.4 ppm (CH₃)
N-(tert-butyl)-6-(p-tolyl)-4-(p-tolylthio)thieno[3,2-d]pyrimidin-2-amine Not reported Organic-soluble δ 1.11 ppm (C(CH₃)₃), δ 2.35 ppm (p-tolyl CH₃)

Key Observations :

  • Melting Points : Pyridinyl-substituted derivatives () exhibit higher melting points (>190°C) due to crystallinity.
  • Solubility : Branched amines () or thioethers (target compound) enhance solubility in organic solvents.

Key Observations :

  • Thioether Impact : Sulfur-containing analogs (e.g., ) may target sulfur-dependent enzymes in parasites.
  • Substituent Effects : Methoxy and trifluoromethyl groups modulate activity via electronic and steric effects .

Biological Activity

4-Methyl-6-(p-tolylthio)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. Research into this specific compound has revealed significant insights into its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 222.32 g/mol
  • IUPAC Name : this compound

This compound features a methyl group at the 4-position and a p-tolylthio group at the 6-position of the pyrimidine ring, which contributes to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in human leukemia cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)15Caspase activation, apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Reactive oxygen species (ROS) generation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains and exhibited significant inhibitory effects.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptotic Pathways : The compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Oxidative Stress : It induces oxidative stress in cancer cells, leading to increased levels of ROS, which can damage cellular components and trigger apoptosis.
  • Cell Cycle Regulation : The compound affects various checkpoints in the cell cycle, particularly G1/S and G2/M transitions.

Study on Leukemia Cells

A notable study investigated the effects of this compound on HL-60 human leukemia cells. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

Study on Bacterial Inhibition

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results demonstrated that it significantly inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting its potential as a therapeutic agent for bacterial infections.

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